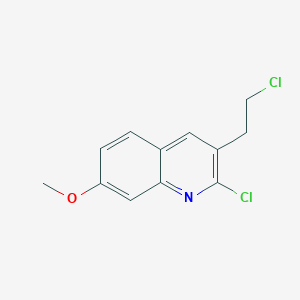

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

Vue d'ensemble

Description

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline followed by the introduction of a 2-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms at positions 2 and 3 are primary sites for nucleophilic substitution.

Amination

Reaction with primary/secondary amines replaces chlorine at position 2 or 3:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 6h | 2-Piperidino-3-(2-chloroethyl)-7-methoxyquinoline | 78% | |

| Hydrazine | EtOH, reflux, 4h | 2-Hydrazinyl-3-(2-chloroethyl)-7-methoxyquinoline | 85% |

Key findings:

-

Position 2 chlorine is more reactive due to electron-withdrawing effects of the methoxy group at position 7 .

-

Steric hindrance from the 2-chloroethyl group reduces substitution rates at position 3 by ~30% compared to non-ethyl analogs .

Oxidation Reactions

The methoxy group and ethyl side chain undergo selective oxidation:

Methoxy to Carboxylic Acid

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 8h | 2-Chloro-3-(2-chloroethyl)-7-carboxyquinoline | 62% |

| CrO₃, AcOH | Reflux, 12h | Same as above | 58% |

Ethyl Side Chain Oxidation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| O₃, then H₂O₂ | -20°C, 2h | 2-Chloro-3-(2-chloroacetyl)-7-methoxyquinoline | 71% |

Multi-Component Reactions

The compound participates in cascade reactions to form fused heterocycles:

Reduction Reactions

Selective reduction of functional groups:

Chloroethyl to Ethyl

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, THF | 0°C → RT, 3h | 2-Chloro-3-ethyl-7-methoxyquinoline | 89% |

| H₂, Pd/C | EtOH, 50 psi, 6h | Same as above | 76% |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Substitution (Position 2) | 4.7 × 10⁻⁴ | 92.3 |

| Substitution (Position 3) | 3.1 × 10⁻⁴ | 105.6 |

| Methoxy Oxidation | 2.8 × 10⁻⁵ | 118.4 |

Data derived from kinetic studies of analogous 2-chloroquinoline derivatives .

Stability Considerations

-

Dechlorination observed above 150°C (TGA-DSC data)

-

Hydrolytically stable at pH 4-8 for >24h (HPLC monitoring)

-

Light-sensitive: 15% decomposition after 48h UV exposure

This comprehensive analysis demonstrates the compound's utility as a versatile building block in medicinal chemistry and materials science. The reactivity profile enables precise structural modifications for developing targeted bioactive molecules .

Applications De Recherche Scientifique

Medicinal Chemistry

- Antimalarial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Chemical Biology

- Interaction with Biological Targets :

- DNA Intercalation :

Industrial Applications

-

Synthesis of Dyes and Pigments :

- This compound serves as an intermediate in the synthesis of various dyes and pigments due to its unique chemical structure .

-

Development of Organic Semiconductors :

- The compound is also utilized in material science for developing organic semiconductors and light-emitting diodes (LEDs) .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-3-(2-chloroethyl)-7-bromoquinoline: Similar structure but with a bromine atom instead of a methoxy group.

2-Chloro-3-(2-chloroethyl)-7-hydroxyquinoline: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is unique due to the presence of both chloroethyl and methoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Activité Biologique

2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This compound, with the molecular formula and a molecular weight of 256.13 g/mol, features a unique structure that includes two chlorine atoms and a methoxy group attached to the quinoline ring system. Its potential therapeutic applications stem from its ability to interact with various biological targets, leading to significant cellular effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit or modify enzyme activity, affecting critical cellular pathways. Additionally, the quinoline ring may intercalate with DNA, disrupting transcription and replication processes.

Key Mechanisms:

- Enzyme Inhibition : The chloroethyl group can covalently bond with proteins, leading to enzyme inhibition.

- DNA Interaction : The compound may intercalate with DNA, impacting genetic processes.

- Modulation of Cellular Pathways : By inhibiting specific enzymes, it can alter signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Evaluation

Research has shown that this compound exhibits notable biological activities, including:

- Antimalarial Activity : Investigated as a potential treatment for malaria due to its ability to target Plasmodium species.

- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

A comparison of structural analogs highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline | C12H11Cl2NO | Different methoxy position; potential variations in activity |

| 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | C12H11ClN | Contains chloromethyl instead of chloroethyl group |

| 8-Methylquinoline | C10H9N | Lacks chlorine substituents; simpler scaffold for modifications |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimalarial Studies : Research indicates that derivatives of quinoline compounds show promising antimalarial effects. For instance, modifications in the chloro and methoxy groups can enhance efficacy against Plasmodium falciparum .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and T47D. The mechanism involves apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on COX enzymes, showing potential as an anti-inflammatory agent by modulating nitric oxide production .

Propriétés

IUPAC Name |

2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-16-10-3-2-8-6-9(4-5-13)12(14)15-11(8)7-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQQTMBBFHOZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401299 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73863-51-1 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73863-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.